molecular formula C11H6ClF3N2 B1612134 2-Chloro-6-(4-(trifluoromethyl)phenyl)pyrazine CAS No. 637352-84-2

2-Chloro-6-(4-(trifluoromethyl)phenyl)pyrazine

Cat. No. B1612134
M. Wt: 258.62 g/mol
InChI Key: SJLPRKVKCMCIKV-UHFFFAOYSA-N
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Description

“2-Chloro-6-(4-(trifluoromethyl)phenyl)pyrazine” is a chemical compound with the molecular formula C11H6ClF3N2 . It has a molecular weight of 258.63 .


Molecular Structure Analysis

The molecular structure of “2-Chloro-6-(4-(trifluoromethyl)phenyl)pyrazine” consists of a pyrazine ring substituted with a chloro group at the 2-position and a 4-(trifluoromethyl)phenyl group at the 6-position .

Safety And Hazards

The safety and hazards of “2-Chloro-6-(4-(trifluoromethyl)phenyl)pyrazine” are not explicitly mentioned in the available resources .

properties

IUPAC Name

2-chloro-6-[4-(trifluoromethyl)phenyl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF3N2/c12-10-6-16-5-9(17-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLPRKVKCMCIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593887
Record name 2-Chloro-6-[4-(trifluoromethyl)phenyl]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(4-(trifluoromethyl)phenyl)pyrazine

CAS RN

637352-84-2
Record name 2-Chloro-6-[4-(trifluoromethyl)phenyl]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2,6-dichloropyrazine (0.5 g, 3.36 mmol), sodium carbonate (0.925 g, 8.73 mmol) and 4-trifluoromethylphenylboronic acid (0.638 g, 3.36 mmol) in dimethoxyethane (15 mL) and water (7.5 mL) under nitrogen was added tetrakis(triphenylphosphine) palladium (0) (0.078 g). The resulting mixture was heated at reflux for 5 h under nitrogen, before stirring at room temperature overnight. The reaction was diluted with water (50 mL) and extracted with chloroform (2×75 mL). The organic solution was dried (MgSO4) and the solvents removed in vacuo. Purification by Biotage™ chromatography (Silica, 90 g) 10:1–6:1 cyclohexane:EtOAc afforded the title compound as a white solid (0.317 g).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.925 g
Type
reactant
Reaction Step One
Quantity
0.638 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0.078 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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